molecular formula C9H10N2 B027782 5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine CAS No. 107469-29-4

5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B027782
CAS No.: 107469-29-4
M. Wt: 146.19 g/mol
InChI Key: HDVAPNIXFAQFHW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring The presence of two methyl groups at positions 5 and 7 of the pyrrole ring distinguishes it from other pyrrolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with 2,4-pentanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the desired pyrrolopyridine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as pyrrolopyridine N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated pyrrolopyridine rings.

    Substitution: Formation of halogenated or alkylated pyrrolopyridine derivatives.

Scientific Research Applications

5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for targeting specific biological pathways and receptors.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine is primarily based on its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been studied for its ability to inhibit certain enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-B]pyridine: Lacks the methyl groups at positions 5 and 7, resulting in different chemical properties and reactivity.

    5-Methyl-1H-pyrrolo[3,2-B]pyridine: Contains a single methyl group at position 5, leading to variations in its biological activity and applications.

    7-Methyl-1H-pyrrolo[3,2-B]pyridine:

Uniqueness

The presence of two methyl groups at positions 5 and 7 in 5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine imparts unique steric and electronic properties to the compound. These modifications can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

5,7-dimethyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-7(2)11-8-3-4-10-9(6)8/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVAPNIXFAQFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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